4,4'-Dibromo-2,2'-bithiophene
Overview
Description
4,4’-Dibromo-2,2’-bithiophene is a chemical compound with the molecular formula C8H4Br2S2 . It is a solid substance at 20°C and is sensitive to air . It is a derivative of bithiophene with two bromine groups .
Synthesis Analysis
2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromo-2,2’-bithiophene consists of two thiophene units joined at 2,2’-positions . The molecular weight of this compound is 324.05 g/mol .
Physical And Chemical Properties Analysis
4,4’-Dibromo-2,2’-bithiophene is a solid substance at 20°C . It has a molecular weight of 324.05 g/mol . It has a melting point range of 132.0 to 136.0 °C .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Protocols : 4,4'-Dibromo-2,2'-bithiophene is synthesized through metal-catalyzed cross-coupling and has been a subject of X-ray crystal structural analysis, offering insights into its molecular structure (Antolini et al., 1997).
- Crystal Structure Analysis : Detailed studies have been conducted on the crystal structures of various dibromo-substituted bithiophenes, including 4,4'-dibromo-2,2'-bithiophene, providing model compounds for structural studies on related polythiophenes (Antolini et al., 1998).
Applications in Polymer Science and Materials
- Polymer Synthesis : Research has shown the conversion of 4,4'-Dibromo-2,2'-bithiophene into bis(alkylsulfanyl) derivatives, leading to its application in polymer science (Antolini et al., 1997).
- Electrochromic Materials : Novel electrochromic materials have been synthesized using 3,3′-dibromo-2,2′-bithiophene, a closely related compound, demonstrating the potential of such derivatives in electrochromic applications (Carbas, 2017).
- Electrochemical Properties : Studies on the electrochemical reduction of dihalo-bithiophenes at carbon cathodes have revealed important insights into their potential applications in electrochemistry (Mubarak, 2002).
Molecular and Structural Studies
- Molecular Structures : Investigations on the solid-state structures of various bithiophene derivatives have provided crucial information about their molecular conformations, which is essential for understanding their chemical properties and potential applications (Pomerantz et al., 2002).
Conjugated Polymers and Organic Electronics
- Organic Photovoltaics : Conjugated polymers containing 4,4'-Dibromo-2,2'-bithiophene derivatives have shown promise in photovoltaic applications, with the ability to tune optical band gaps for light harvesting(Zhu et al., 2007).
- Electron-Rich Building Blocks : Bithiophene derivatives are considered promising electron-rich building blocks for organic semiconductors, with efficient synthetic routes being developed for their accessibility (Bhuwalka et al., 2015).
properties
IUPAC Name |
4-bromo-2-(4-bromothiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITUXFRDWJKACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351982 | |
Record name | 4,4'-dibromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-bithiophene | |
CAS RN |
51285-60-0 | |
Record name | 4,4'-dibromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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